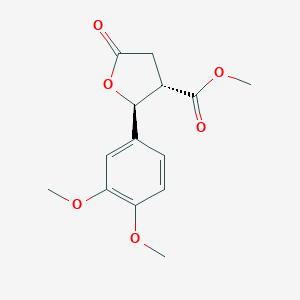![molecular formula C10H16N3O+ B220938 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium, also known as CDEP, is a chemical compound that has been widely used in scientific research. CDEP is a quaternary ammonium compound that is structurally similar to acetylcholine, a neurotransmitter in the nervous system. CDEP has been used as a tool to study the function of acetylcholine receptors and the effects of cholinergic drugs.
作用機序
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium acts as an agonist at nicotinic acetylcholine receptors, which are located in the nervous system and other tissues. Nicotinic acetylcholine receptors are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium binds to these receptors and activates them, leading to an increase in the release of neurotransmitters and other physiological effects.
Biochemical and Physiological Effects:
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium has been shown to have a variety of biochemical and physiological effects, including increased muscle contraction, increased heart rate and blood pressure, increased neurotransmitter release, and improved cognitive function. 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One advantage of using 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium in lab experiments is its specificity for nicotinic acetylcholine receptors, which allows researchers to study the effects of cholinergic drugs on these receptors without affecting other neurotransmitter systems. However, one limitation of using 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium is its short half-life, which can make it difficult to study the long-term effects of cholinergic drugs.
将来の方向性
There are several future directions for research on 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium. One area of research is the development of new cholinergic drugs based on the structure of 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium. Another area of research is the investigation of the role of nicotinic acetylcholine receptors in various physiological processes, including inflammation, pain, and addiction. Additionally, future research could focus on the development of new methods for synthesizing and delivering 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium to improve its efficacy and reduce its side effects.
合成法
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium can be synthesized by reacting 2-(dimethylamino)ethylamine with 3-pyridinecarboxylic acid chloride in the presence of a base. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
科学的研究の応用
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium has been used in a variety of scientific research applications, including studies on acetylcholine receptors, cholinergic drugs, and neurotransmitter release. 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium has been used to investigate the effects of acetylcholine receptor agonists and antagonists on various physiological processes, including muscle contraction, heart rate, and blood pressure. 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium has also been used to study the effects of cholinergic drugs on cognitive function, memory, and learning.
特性
分子式 |
C10H16N3O+ |
|---|---|
分子量 |
194.25 g/mol |
IUPAC名 |
1-[2-(dimethylamino)ethyl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C10H15N3O/c1-12(2)6-7-13-5-3-4-9(8-13)10(11)14/h3-5,8H,6-7H2,1-2H3,(H-,11,14)/p+1 |
InChIキー |
BKLYFKCWROZHNQ-UHFFFAOYSA-O |
SMILES |
CN(C)CC[N+]1=CC=CC(=C1)C(=O)N |
正規SMILES |
CN(C)CC[N+]1=CC=CC(=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)




